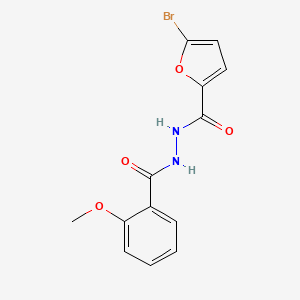
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide, also known as BMBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMBF is a furohydrazide derivative that is primarily used as a pharmacological tool to study the mechanisms of action of various biological processes.
Mecanismo De Acción
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide acts as a potent inhibitor of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting these enzymes, this compound can modulate the activity of various signaling pathways, including the MAPK pathway. This compound has also been found to activate protein kinase C, which is involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various enzymes involved in cellular signaling pathways, including the MAPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has several advantages for lab experiments. It is a potent inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the mechanisms of action of various biological processes. This compound has also been found to have anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer. However, this compound has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for the study of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide. One potential direction is to investigate the anticancer properties of this compound in vivo, using animal models. Another potential direction is to study the effects of this compound on other cellular signaling pathways, in addition to the MAPK pathway. Finally, further research is needed to optimize the synthesis method of this compound, in order to increase the yield and purity of the compound.
Métodos De Síntesis
The synthesis method of 5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-bromo-2-furoic acid hydrazide to yield this compound. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-bromo-N'-(2-methoxybenzoyl)-2-furohydrazide has been found to have a wide range of scientific research applications. It has been used as a tool to study the mechanisms of action of various biological processes, including the inhibition of protein tyrosine phosphatases, the activation of protein kinase C, and the modulation of intracellular calcium levels. This compound has also been used to study the role of various enzymes in cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Propiedades
IUPAC Name |
5-bromo-N'-(2-methoxybenzoyl)furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c1-19-9-5-3-2-4-8(9)12(17)15-16-13(18)10-6-7-11(14)20-10/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVNUSMQAGOBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
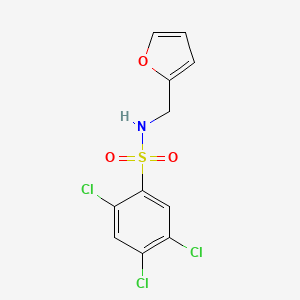
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
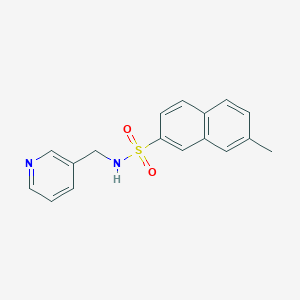
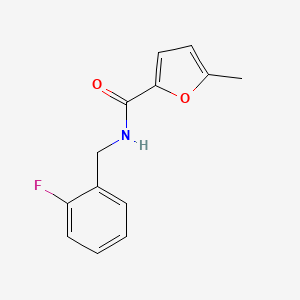
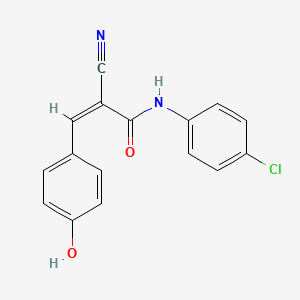
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)


